molecular formula C13H11NO6S2 B2795488 Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate CAS No. 895261-32-2

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B2795488
CAS No.: 895261-32-2
M. Wt: 341.35
InChI Key: JVOASLMBJOWUKG-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H11NO6S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a benzodioxole group and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its sulfamoyl group and thiophene core are of particular interest in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

  • Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenyl-2-thiophenecarboxylate

  • Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-2-thiophenecarboxylate

Uniqueness: Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate stands out due to its specific structural features, such as the presence of the benzodioxole group and the sulfamoyl moiety

Biological Activity

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate (MBSC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of MBSC, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBSC is characterized by a unique molecular structure that includes a thiophene ring, a benzodioxole moiety, and a sulfamoyl group. Its molecular formula is C16H13NO6S2C_{16}H_{13}NO_6S_2, with a molecular weight of 391.41 g/mol. The compound is typically synthesized through a multi-step reaction process involving the formation of the thiophene core followed by the introduction of the benzodioxole and sulfamoyl groups.

The biological activity of MBSC is attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The sulfamoyl group plays a crucial role in modulating these interactions, potentially affecting enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research indicates that MBSC exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. Its structure allows for interaction with bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of MBSC. For instance, derivatives containing the benzodioxole moiety have shown significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and rat glioma (C6) cells. These studies suggest that MBSC may induce apoptosis and disrupt mitochondrial membrane potential in cancer cells .

Table 1: Cytotoxic Effects of MBSC on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
MBSCA54920Induction of apoptosis
MBSCC625Disruption of mitochondrial function
ControlNIH/3T3>100Non-toxic to healthy cells

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of MBSC on A549 and C6 cells, revealing that treatment with MBSC resulted in increased apoptosis rates compared to control groups. The compound's ability to inhibit DNA synthesis was also noted, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of MBSC against various bacterial strains, demonstrating significant inhibition zones compared to standard antibiotics. This suggests that MBSC could be developed into an effective antimicrobial drug.

Comparison with Similar Compounds

MBSC can be compared to other compounds within its class to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(1,3-benzodioxol-5-ylamino)sulfonylthiophene-2-carboxylateSimilar benzodioxole structureAnticancer
Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenyl-2-thiophenecarboxylateAdditional phenyl groupAntimicrobial

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S2/c1-18-13(15)12-11(4-5-21-12)22(16,17)14-8-2-3-9-10(6-8)20-7-19-9/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOASLMBJOWUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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